molecular formula C9H18N2 B1474342 Spiro[3.3]heptane-2,2-diyldimethanamine CAS No. 1706431-10-8

Spiro[3.3]heptane-2,2-diyldimethanamine

Cat. No. B1474342
CAS RN: 1706431-10-8
M. Wt: 154.25 g/mol
InChI Key: AFEWUDMYZGBTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A low-cost spiro[3.3]heptane-2,6-dispirofluorene (SDF) based hole transporting material termed SDF-OMeTAD has been designed and synthesized via a two-step reaction . This represents a considerable simplification with respect to that of the well-known spiro-OMeTAD .

Scientific Research Applications

  • Synthesis and Structural Analysis : Spiro[3.3]heptane-1,6-diamines have been synthesized and analyzed for use as building blocks in drug discovery. These compounds have been found to have structural similarities with cyclohexane scaffolds, making them useful in optimizing ADME parameters of lead compounds in drug discovery (Chernykh et al., 2015).

  • Reactivity Studies : Spiro[3.3]heptan-3-yl radicals, generated from 3-bromospiro-[3.3]heptane, have been observed using ESR spectroscopy. The study of these radicals contributes to understanding the structural characteristics and reactivity of spiro compounds (Roberts et al., 1986).

  • Fluorinated Building Blocks : Fluorinated analogs based on the spiro[3.3]heptane motif have been synthesized, demonstrating potential usefulness in medicinal chemistry due to their three-dimensional shape and pattern of fluorine substitution (Chernykh et al., 2016).

  • Glutamic Acid Analogs : A library of isomeric glutamic acid analogs based on the spiro[3.3]heptane skeleton has been designed and synthesized. These compounds can be used to probe topologies of different glutamate receptors (Radchenko et al., 2008).

  • Enzyme-Catalysed Synthesis : Spiro[3.3]heptane derivatives with axial chirality have been synthesized using enzyme-catalyzed asymmetric hydrolysis, demonstrating the potential for biocatalysis in creating spiro compounds (Naemura & Furutani, 1990).

  • Solar Cell Applications : A spiro[3.3]heptane-based hole transporting material, SDF-OMeTAD, has been synthesized for use in lead halide planar perovskite solar cells, demonstrating the material's potential in renewable energy technologies (Li et al., 2017).

properties

IUPAC Name

[2-(aminomethyl)spiro[3.3]heptan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-6-9(7-11)4-8(5-9)2-1-3-8/h1-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEWUDMYZGBTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[3.3]heptane-2,2-diyldimethanamine
Reactant of Route 2
Spiro[3.3]heptane-2,2-diyldimethanamine
Reactant of Route 3
Spiro[3.3]heptane-2,2-diyldimethanamine
Reactant of Route 4
Spiro[3.3]heptane-2,2-diyldimethanamine
Reactant of Route 5
Spiro[3.3]heptane-2,2-diyldimethanamine
Reactant of Route 6
Spiro[3.3]heptane-2,2-diyldimethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.